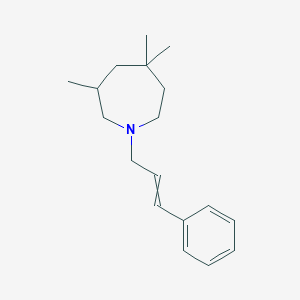
3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimetil-1-(3-fenilprop-2-en-1-il)azepano es un compuesto orgánico que pertenece a la clase de azepanos, que son heterociclos de siete miembros que contienen nitrógeno. Este compuesto se caracteriza por la presencia de tres grupos metilo y un grupo fenilprop-2-en-1-il unido al anillo azepano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,5,5-Trimetil-1-(3-fenilprop-2-en-1-il)azepano se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 3-fenilprop-2-en-1-amina con 3,5,5-trimetilciclohexanona en condiciones ácidas para formar el anillo azepano. La reacción generalmente requiere un catalizador como ácido sulfúrico y se lleva a cabo a temperaturas elevadas para facilitar el cierre del anillo.
Métodos de producción industrial
En un entorno industrial, la producción de 3,5,5-Trimetil-1-(3-fenilprop-2-en-1-il)azepano puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas puede mejorar la eficiencia de la síntesis. Además, se emplean técnicas de purificación como la destilación y la recristalización para obtener el producto final con las especificaciones deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones
3,5,5-Trimetil-1-(3-fenilprop-2-en-1-il)azepano sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo (VI) para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio para producir la amina correspondiente.
Sustitución: El anillo azepano puede sufrir reacciones de sustitución nucleófila con halógenos u otros electrófilos para introducir diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), óxido de cromo (VI) (CrO₃)
Reducción: Gas hidrógeno (H₂), catalizador de paladio (Pd/C)
Sustitución: Halógenos (por ejemplo, cloro, bromo), electrófilos (por ejemplo, haluros de alquilo)
Principales productos formados
Oxidación: Cetonas, ácidos carboxílicos
Reducción: Aminas
Sustitución: Azepanos halogenados, azepanos alquilados
Aplicaciones Científicas De Investigación
3,5,5-Trimetil-1-(3-fenilprop-2-en-1-il)azepano tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos especiales y como aditivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 3,5,5-Trimetil-1-(3-fenilprop-2-en-1-il)azepano involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, exhibiendo así propiedades anticancerígenas. Los objetivos moleculares y vías exactos están sujetos a investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
- 3,5,5-Trimetil-1-(3-fenilprop-2-en-1-il)piperidina
- 3,5,5-Trimetil-1-(3-fenilprop-2-en-1-il)morfolina
- 3,5,5-Trimetil-1-(3-fenilprop-2-en-1-il)pirrolidina
Singularidad
3,5,5-Trimetil-1-(3-fenilprop-2-en-1-il)azepano es único debido a su anillo azepano de siete miembros, que confiere propiedades químicas y físicas distintas en comparación con sus contrapartes de seis y cinco miembros.
Propiedades
Número CAS |
646450-07-9 |
|---|---|
Fórmula molecular |
C18H27N |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
3,5,5-trimethyl-1-(3-phenylprop-2-enyl)azepane |
InChI |
InChI=1S/C18H27N/c1-16-14-18(2,3)11-13-19(15-16)12-7-10-17-8-5-4-6-9-17/h4-10,16H,11-15H2,1-3H3 |
Clave InChI |
CMAWZIZYWCNKNT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCN(C1)CC=CC2=CC=CC=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)



![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)

![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)



![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)
